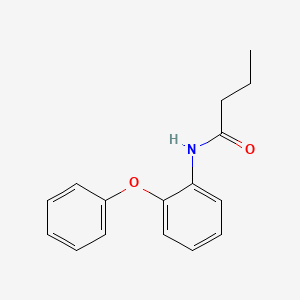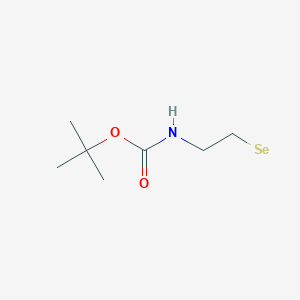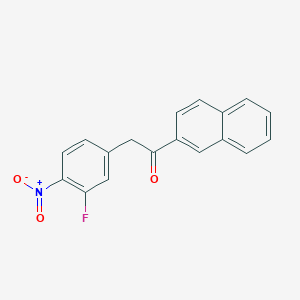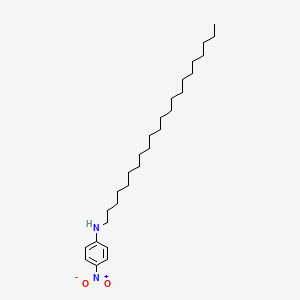
Butanamide, N-(2-phenoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-(2-phenoxyphenyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide group attached to a phenoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(2-phenoxyphenyl)- typically involves the amidation reaction between butanoic acid derivatives and 2-phenoxyaniline. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include butanoic acid chlorides and 2-phenoxyaniline, with catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of Butanamide, N-(2-phenoxyphenyl)- may involve large-scale amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: Butanamide, N-(2-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may produce reduced amide derivatives, typically using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxyphenyl moiety are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry: Butanamide, N-(2-phenoxyphenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In industrial applications, Butanamide, N-(2-phenoxyphenyl)- is utilized in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it valuable in material science.
作用机制
The mechanism by which Butanamide, N-(2-phenoxyphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s phenoxyphenyl moiety allows it to bind to hydrophobic pockets within these targets, potentially modulating their activity. Pathways involved in its action may include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Butanamide: A simpler amide with a butanoic acid backbone.
Phenoxyacetic Acid: Contains a phenoxy group attached to an acetic acid moiety.
N-Phenylacetamide: An amide with a phenyl group attached to an acetamide backbone.
Uniqueness: Butanamide, N-(2-phenoxyphenyl)- is unique due to the combination of its butanamide and phenoxyphenyl groups. This structure imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable in various applications.
属性
CAS 编号 |
184677-65-4 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-(2-phenoxyphenyl)butanamide |
InChI |
InChI=1S/C16H17NO2/c1-2-8-16(18)17-14-11-6-7-12-15(14)19-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,17,18) |
InChI 键 |
VMVGOQZVPFCESJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)

![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)

![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)

